molecular formula C15H14Cl2N2O4S B11174027 Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11174027
M. Wt: 389.3 g/mol
InChI Key: OMRUGWZIVUJBNZ-UHFFFAOYSA-N
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Description

Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with an ethyl ester group, a dichlorophenoxyacetyl group, and an amino group. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Dichlorophenoxyacetyl Group: The dichlorophenoxyacetyl group can be introduced through an acylation reaction using 2,4-dichlorophenoxyacetic acid and a suitable acylating agent.

    Esterification: The final step involves the esterification of the thiazole derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxyacetyl group, in particular, may enhance its biological activity compared to other thiazole derivatives.

Biological Activity

Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₄Cl₂N₂O₃S
  • Molecular Weight : 327.23 g/mol
  • CAS Number : 53266-94-7

This compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Modulation of Signaling Pathways : It can interact with signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLModerate activity
Candida albicans16 µg/mLEffective against fungi

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. The findings are shown in Table 2.

Cell LineIC₅₀ (µg/mL)Remarks
HeLa25Moderate cytotoxicity
MCF-730Higher sensitivity
A54940Lower sensitivity

Case Studies

  • Case Study on Anticancer Effects : A research study investigated the potential anticancer properties of this compound. The results indicated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.
  • Environmental Impact Study : Another study assessed the environmental impact of the herbicide component (2,4-Dichlorophenoxyacetic acid), which is structurally related to this compound. It was found to disrupt mitochondrial function in non-target organisms like zebrafish, indicating potential ecological risks associated with its use .

Properties

Molecular Formula

C15H14Cl2N2O4S

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H14Cl2N2O4S/c1-2-22-14(21)6-10-8-24-15(18-10)19-13(20)7-23-12-4-3-9(16)5-11(12)17/h3-5,8H,2,6-7H2,1H3,(H,18,19,20)

InChI Key

OMRUGWZIVUJBNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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